molecular formula C8H16O B6147666 (1-ethylcyclopentyl)methanol CAS No. 783305-71-5

(1-ethylcyclopentyl)methanol

Cat. No.: B6147666
CAS No.: 783305-71-5
M. Wt: 128.2
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Description

(1-Ethylcyclopentyl)methanol is a secondary alcohol characterized by a cyclopentane ring substituted with an ethyl group at the 1-position and a hydroxymethyl (-CH2OH) moiety. Its molecular formula is C8H16O, distinguishing it from simpler cyclopentanol derivatives. Key spectroscopic data includes ¹H NMR signals at 3.68 ppm (broad singlet, hydroxyl proton) and 3.34 ppm (singlet, -CH2OH), alongside complex multiplet signals for the cyclopentyl and ethyl groups . This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals.

Properties

CAS No.

783305-71-5

Molecular Formula

C8H16O

Molecular Weight

128.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Ethylcyclopentyl)methanol can be synthesized through several methods. One common approach involves the reduction of (1-ethylcyclopentyl)ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperatures to ensure the selective reduction of the ketone to the corresponding alcohol.

Industrial Production Methods

Industrial production of (1-ethylcyclopentyl)methanol may involve catalytic hydrogenation of (1-ethylcyclopentyl)ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This method is efficient for large-scale production due to its high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1-Ethylcyclopentyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to (1-ethylcyclopentyl)ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction of (1-ethylcyclopentyl)methanol can lead to the formation of (1-ethylcyclopentyl)methane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (1-ethylcyclopentyl)methyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in THF.

    Substitution: Thionyl chloride (SOCl2) in pyridine.

Major Products Formed

    Oxidation: (1-Ethylcyclopentyl)ketone.

    Reduction: (1-Ethylcyclopentyl)methane.

    Substitution: (1-Ethylcyclopentyl)methyl chloride.

Scientific Research Applications

(1-Ethylcyclopentyl)methanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound’s potential biological activity makes it a candidate for studying cell function and signal transduction pathways.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of fine chemicals, fragrances, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (1-ethylcyclopentyl)methanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and interact with enzymes and receptors in biological systems. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, potentially affecting their structure and function. Additionally, the compound may influence signal transduction pathways by modulating the activity of enzymes involved in these processes.

Comparison with Similar Compounds

Substituent Variations: Ethyl vs. Methyl Groups

The substitution pattern on the cyclopentane ring significantly influences physicochemical properties and reactivity:

Compound Molecular Formula Substituent Key ¹H NMR Features (CDCl3) Applications
(1-Ethylcyclopentyl)methanol C8H16O Ethyl 3.68 (br s, 1H), 3.34 (s, 2H) Cathepsin K inhibitors
(1-Methylcyclopentyl)methanol C7H14O Methyl Not reported in evidence Pharmaceuticals, APIs
  • This also enhances lipophilicity, favoring membrane permeability in bioactive molecules.
  • Synthetic Utility : Both compounds serve as intermediates, but the ethyl derivative’s bulkier structure may confer selectivity in stereospecific reactions .

Functional Group Derivatives: Alcohols vs. Esters

Functional group modifications alter reactivity and applications:

Compound Functional Group Key Properties/Applications
(1-Ethylcyclopentyl)methanol Alcohol (-OH) Intermediate for protease inhibitors
1-Ethylcyclopentyl methacrylate Ester (-COO-) Monomer for polymers; stabilized with MEHQ
Ethyl 1-ethylcyclopentyl oxalate Ester (-OOCR) Likely used in specialty coatings or solvents
  • Reactivity: The hydroxyl group in (1-ethylcyclopentyl)methanol enables esterification (e.g., methacrylate synthesis) , while oxalate esters () may serve as crosslinking agents.
  • Stability: Methanol derivatives are prone to oxidation, whereas esters exhibit greater hydrolytic stability under acidic/basic conditions.

Structural Analogues: Ring Size and Functionalization

Comparing cyclopentyl vs. cyclobutyl systems:

Compound Ring Size ¹H NMR (Hydroxyl Signal) Steric Environment
(1-Ethylcyclopentyl)methanol 5-membered 3.68 ppm (br s) Moderate ring strain
(1-Ethylcyclobutyl)methanol 4-membered 2.41 ppm (br s) High ring strain; enhanced acidity
  • The hydroxyl proton in the cyclobutyl analog appears downfield (2.41 ppm) due to reduced hydrogen bonding .
  • Biological Activity : Cyclopentyl derivatives are preferred in drug design for balanced stability and bioavailability, whereas cyclobutyl systems are less common due to synthetic challenges.

Amino-Functionalized Derivatives

Introduction of an aminomethyl group () adds nucleophilic character:

Compound Functionalization Potential Use
[1-(Aminomethyl)cyclopentyl]methanol -CH2NH2 Chelating agents, peptide mimics
  • Reactivity: The amino group enables Schiff base formation or coordination chemistry, expanding utility in catalysis or metal-organic frameworks.

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